2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride
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Overview
Description
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5BrCl2O3S and a molecular weight of 319.99 g/mol . It is a derivative of benzenesulfonyl chloride and is characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring, along with a sulfonyl chloride functional group.
Preparation Methods
The synthesis of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxybenzene derivative, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity . Industrial production methods may scale up these reactions, optimizing for yield and cost-effectiveness.
Chemical Reactions Analysis
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while the bromine and chlorine atoms can undergo reduction.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification studies.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride include:
- **2-Bromo-4-chloro-5-methoxyben
5-Bromo-2-methoxybenzenesulfonyl chloride: Lacks the chlorine atom but has similar reactivity and applications.
Properties
IUPAC Name |
2-bromo-5-chloro-4-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O3S/c1-13-6-2-4(8)7(3-5(6)9)14(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOZODHBVXYTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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